![molecular formula C12H14O2 B7778786 Ethyl 4-phenylbut-3-enoate](/img/structure/B7778786.png)
Ethyl 4-phenylbut-3-enoate
Overview
Description
Ethyl 4-phenylbut-3-enoate is a useful research compound. Its molecular formula is C12H14O2 and its molecular weight is 190.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Enantioselective Hydrogenation : Ethyl 4-phenylbut-3-enoate undergoes highly enantioselective hydrogenation, yielding ethyl 2-hydroxy-4-arylbutyrate with high enantiomeric excess. This process is sensitive to reaction temperature and leads to the formation of 2-hydroxy-4-phenylbutyric acid upon hydrolysis, useful in organic synthesis (Meng, Zhu, & Zhang, 2008).
Synthesis of Fluorinated Compounds : this compound is utilized in the synthesis of 3-fluorofuran-2(5H)-ones, a process involving photoisomerisation and cyclisation. This method is efficient in producing novel fluorinated building blocks for chemical synthesis (Pomeisl, Čejka, Kvíčala, & Paleta, 2007).
Biotransformation Studies : The compound has been subjected to biotransformation mediated by whole cells of Pleurotus ostreatus, showing enoate reductase activity. This process results in the production of saturated ketones with various phenyl ring substituents, contributing to studies in enzymatic reduction (Skrobiszewski, Ogórek, Pląskowska, & Gładkowski, 2013).
Crystal Packing Studies : Research into the crystal packing of related compounds, such as ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates, reveals insights into nonhydrogen bonding interactions like N⋯π and O⋯π interactions, which are crucial for understanding molecular assembly and structure (Zhang, Wu, & Zhang, 2011).
Synthesis of Chiral Intermediates : It serves as an intermediate in the synthesis of chiral drugs. For instance, ethyl(R)-2-hydroxy-4-phenylbutanoate [(R)-HPBE], derived from similar compounds, is important for producing angiotensin-converting enzyme inhibitors such as enalapril and lisinopril (Zhao, 2008).
properties
IUPAC Name |
ethyl (E)-4-phenylbut-3-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-2-14-12(13)10-6-9-11-7-4-3-5-8-11/h3-9H,2,10H2,1H3/b9-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGHDRPQXRRBNNR-RMKNXTFCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC=CC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C/C=C/C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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